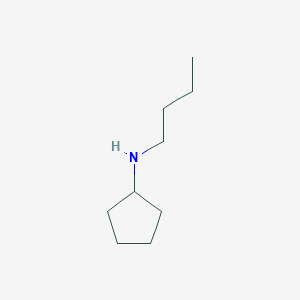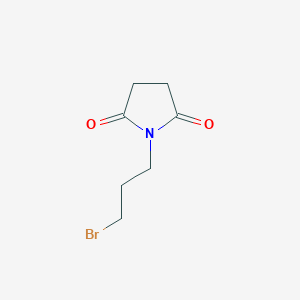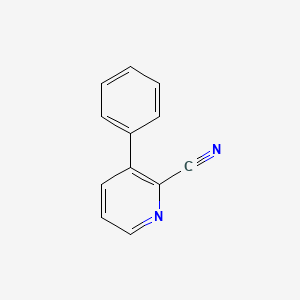
4-Bromo-2-methoxybenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as Methyl 4-Bromo-2-methoxybenzoate has been reported. This compound was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% and a purity of 99.8% . This synthesis route could potentially be adapted for the synthesis of 4-Bromo-2-methoxybenzoic acid by modifying the esterification step to retain the carboxylic acid group.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various techniques. For instance, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid shows dimeric units linked via type II Br…Br interactions, as well as Br…π and weak H-bonding interactions . These findings suggest that this compound may also exhibit interesting intermolecular interactions due to the presence of the bromo and methoxy groups.
Chemical Reactions Analysis
The reactivity of bromo and methoxy substituted benzoic acids has been explored in various studies. For example, nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with different nucleophiles have been reported, leading to various substituted derivatives . Although this does not directly involve this compound, it indicates that the bromo group in such compounds can be reactive towards nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound have been studied. For instance, the thermodynamic properties of 2-amino-5-bromobenzoic acid were calculated, revealing correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperatures . Additionally, the stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions was investigated using HPLC-UV, showing greater lability in acid and alkaline conditions . These studies provide a foundation for understanding the stability and thermodynamic behavior of this compound.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
4-Bromo-2-methoxybenzoic acid is explored in various synthetic and structural chemistry contexts. For example, Chen Bing-he (2008) detailed the synthesis of a related compound, Methyl 4-Bromo-2-methoxybenzoate, through a multi-step process including bromination and hydrolysis, resulting in a product with 99.8% purity. This indicates its potential use in creating highly pure chemical compounds for various applications (Chen Bing-he, 2008).
Another study focused on the structural elucidation of bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally similar to this compound. This work emphasized the importance of spectroscopic methods, including NMR and X-ray structure analysis, in understanding the molecular structure of such compounds (Zhao et al., 2004).
Antimicrobial Applications
The antimicrobial potential of derivatives of methoxybenzoic acids has been investigated. Łukasz Popiołek and Anna Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, discovering several compounds with high antibacterial activity against Gram-positive bacteria, particularly Bacillus spp. This suggests the potential of this compound derivatives in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).
Pharmaceutical Synthesis
In pharmaceutical synthesis, derivatives of methoxybenzoic acids, which include this compound, are used as intermediates. Wang Yu (2008) synthesized 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride, highlighting the role of such compounds in the synthesis of pharmaceutical products (Wang Yu, 2008).
Flavor Encapsulation
The compound has also been explored in the context of flavor encapsulation. Hong et al. (2008) successfully intercalated vanillic acid, a compound structurally related to this compound, into layered double hydroxide, producing nanohybrids for controlled flavor release in foods (Hong et al., 2008).
Propriétés
IUPAC Name |
4-bromo-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZLPETXJOGAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541184 | |
| Record name | 4-Bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72135-36-5 | |
| Record name | 4-Bromo-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72135-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Bromo-2-methoxybenzoic acid used in the synthesis of cannabinoids?
A1: this compound serves as a crucial starting material in the synthesis of 9-bromo-9-norcannabinol, a precursor to various cannabinol derivatives []. This compound is then used to synthesize 1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxyli acid, a metabolite of cannabinol found in humans. This synthetic route provides an efficient method for obtaining these compounds in higher yields compared to previous methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














